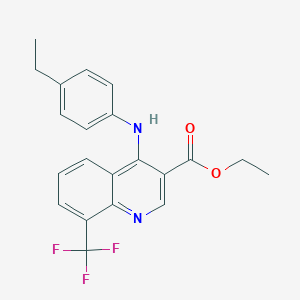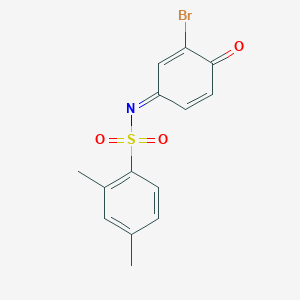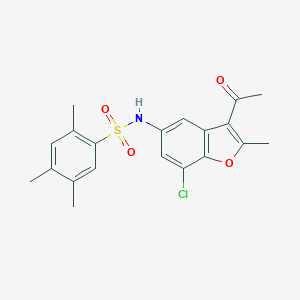![molecular formula C27H29NO4S B284962 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide, also known as TBN-9, is a small molecule compound that has been synthesized and studied for its potential use in scientific research. It is a member of the benzofuran family of compounds, which have been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
作用机制
The mechanism of action of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or other biomolecules in cells. The sulfonamide group in this compound is known to form hydrogen bonds with amino acid residues in proteins, which could contribute to its binding specificity. The benzofuran ring system in this compound is also thought to play a role in its biological activity, as other benzofuran compounds have been shown to have a variety of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. In addition to its ability to bind to specific proteins and disrupt their function, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and modulate the activity of enzymes involved in cellular metabolism. This compound has also been shown to have anti-inflammatory effects, although the mechanism of these effects is not well understood.
实验室实验的优点和局限性
One advantage of using N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide in lab experiments is its high selectivity for specific proteins and biomolecules, which can allow for more precise and targeted studies of cellular processes. This compound is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, the biological effects of this compound may vary depending on the specific cell type or tissue being studied, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide and related compounds. One area of interest is the development of this compound derivatives with improved solubility and/or potency, which could enhance their usefulness as research tools and potential therapeutic agents. Another area of interest is the identification of additional protein targets for this compound, which could expand its potential applications in scientific research. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on cellular processes, which could provide insights into the development of new treatments for a variety of diseases.
合成方法
The synthesis of N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide involves several steps, starting with the reaction of 1,2,3,4-tetrahydro-1-naphthol with 4-methoxybenzenesulfonyl chloride to form the intermediate 4-methoxybenzenesulfonate ester. This intermediate is then reacted with 8-tert-butyl-2-bromo-1,2,3,4-tetrahydronaphthalene in the presence of a palladium catalyst to form this compound. The overall yield of the synthesis is around 30%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide has been studied for its potential use in a variety of scientific research applications, including as a probe for studying protein-protein interactions, as a fluorescent dye for imaging cells and tissues, and as a potential therapeutic agent for treating cancer and other diseases. One study showed that this compound can selectively bind to the protein Hsp90, which is involved in the regulation of many cellular processes, and disrupt its function, leading to cell death in cancer cells. Another study demonstrated that this compound can be used as a fluorescent probe to visualize lysosomes in live cells, which could be useful for studying lysosomal function and dysfunction in a variety of diseases.
属性
分子式 |
C27H29NO4S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C27H29NO4S/c1-27(2,3)17-9-14-25-22(15-17)23-16-24(20-7-5-6-8-21(20)26(23)32-25)28-33(29,30)19-12-10-18(31-4)11-13-19/h5-8,10-13,16-17,28H,9,14-15H2,1-4H3 |
InChI 键 |
ITESRFKYDPCXOY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC |
规范 SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284879.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)
![Ethyl 4-[4-(ethoxycarbonyl)anilino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284882.png)

![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B284887.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)

![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)


